

BAY 2666605 solubility and preparation for in vitro and in vivo studies

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Compound of Interest

Compound Name: BAY 2666605

Cat. No.: B10830219

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Application Notes and Protocols for BAY 2666605

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of **BAY 2666605**, a potent and selective molecular glue that induces the formation of a cytotoxic complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12). The information provided is intended to guide researchers in conducting both in vitro and in vivo studies.

Physicochemical Properties and Solubility

BAY 2666605 is an orally bioavailable small molecule.^[1] Its solubility is a critical factor for the preparation of stock solutions and formulations for experimental use.

Table 1: Solubility of **BAY 2666605**

Solvent	Solubility	Concentration	Notes
DMSO	~250 mg/mL	~709.66 mM	High solubility, suitable for stock solutions. [2] [3]
DMSO	10 mM	-	A readily achievable concentration for stock solutions. [4]

In Vitro Study Protocols

Stock Solution Preparation

For cell-based assays, a concentrated stock solution in dimethyl sulfoxide (DMSO) is recommended.

Protocol 1: Preparation of a 10 mM **BAY 2666605** Stock Solution in DMSO

- Materials:
 - BAY 2666605** powder
 - Anhydrous, sterile DMSO
 - Sterile microcentrifuge tubes or vials
- Procedure:
 - Accurately weigh the desired amount of **BAY 2666605** powder. The molecular weight of **BAY 2666605** is 352.28 g/mol .
 - Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.52 mg of **BAY 2666605** in 1 mL of DMSO.
 - Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to facilitate dissolution.

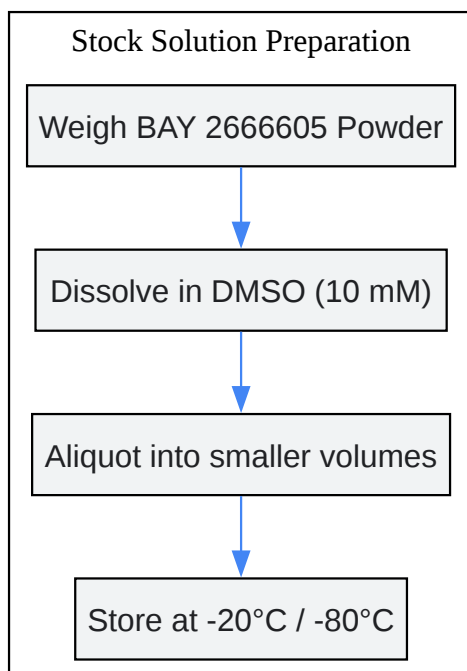
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C or -80°C for long-term stability.

Cell-Based Assay Preparation

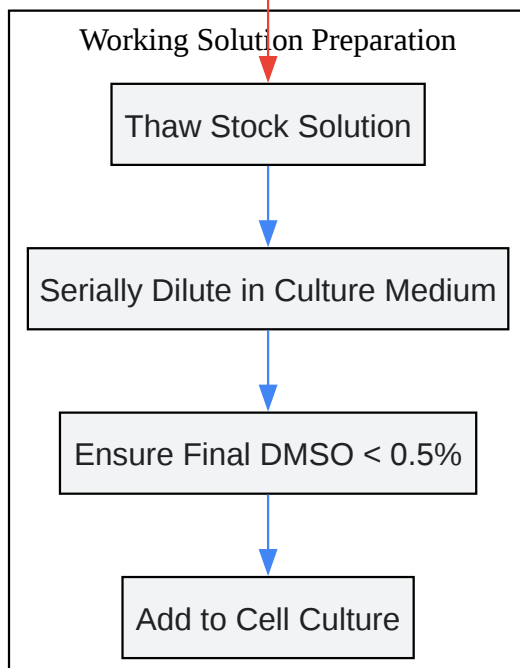
When preparing **BAY 2666605** for cell-based assays, it is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

- Materials:
 - 10 mM **BAY 2666605** stock solution in DMSO
 - Sterile cell culture medium appropriate for the cell line being used
- Procedure:
 - Thaw an aliquot of the 10 mM **BAY 2666605** stock solution.
 - Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. Preclinical studies have shown nanomolar antiproliferative activity.[5]
 - Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%, and ideally is kept below 0.1%, to minimize off-target effects. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.
 - Always include a vehicle control (cell culture medium with the same final concentration of DMSO as the highest concentration of **BAY 2666605**) in your experimental design.



Use in Experiment



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In Vitro Solution Preparation Workflow

In Vivo Study Protocols

BAY 2666605 has been administered orally in preclinical and clinical studies. Due to its low aqueous solubility, specific formulations are required to ensure adequate bioavailability.

Recommended Vehicle for Oral Administration

Several formulations can be considered for the oral administration of poorly water-soluble compounds like **BAY 2666605**. A common and effective vehicle consists of a mixture of DMSO, PEG300, Tween 80, and saline.

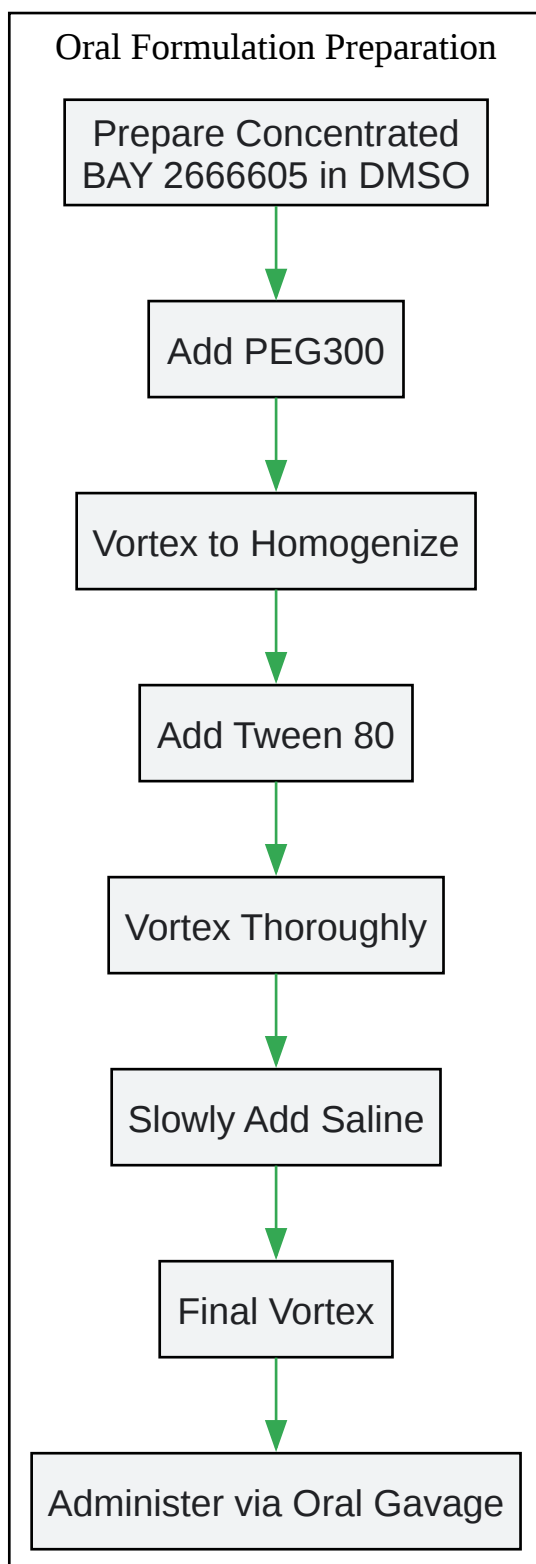
Table 2: Potential Formulations for Oral Administration of **BAY 2666605**

Formulation Component	Suggested Percentage	Role
DMSO	5-10%	Primary Solvent
PEG300 / PEG400	30-40%	Co-solvent
Tween 80	5%	Surfactant/Emulsifier
Carboxymethyl cellulose (CMC)	0.5%	Suspending Agent
Saline or Water	To 100%	Diluent

Protocol 3: Preparation of an Oral Formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

- Materials:
 - BAY 2666605** powder
 - DMSO
 - Polyethylene glycol 300 (PEG300)
 - Tween 80 (Polysorbate 80)
 - Sterile saline (0.9% NaCl)

- Sterile tubes or vials
- Procedure:
 - Prepare a concentrated stock solution of **BAY 2666605** in DMSO (e.g., 25 mg/mL).
 - In a sterile tube, add 400 μ L of PEG300 (for a 1 mL final volume).
 - Add 100 μ L of the **BAY 2666605** stock solution in DMSO to the PEG300. Vortex until the solution is clear.
 - Add 50 μ L of Tween 80 to the mixture and vortex thoroughly.
 - Slowly add 450 μ L of sterile saline to the mixture while vortexing to prevent precipitation.
 - The final solution should be a clear and homogenous formulation suitable for oral gavage. Prepare this formulation fresh daily.

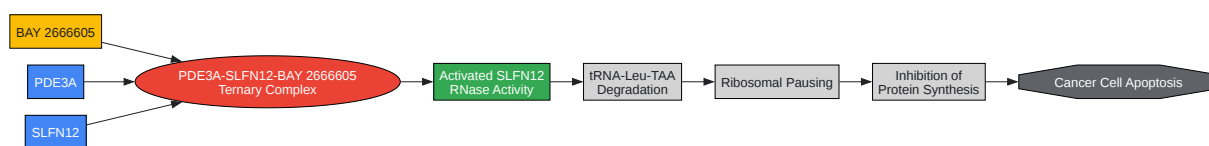


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In Vivo Oral Formulation Workflow

Signaling Pathway

BAY 2666605 functions as a "molecular glue" to induce a novel protein-protein interaction between PDE3A and SLFN12. This induced complex formation stimulates the RNase activity of SLFN12, leading to the degradation of specific tRNAs (tRNA-Leu-TAA). The depletion of these tRNAs causes ribosomal stalling, inhibition of global protein synthesis, and ultimately, cancer cell death through apoptosis. This mechanism is independent of the canonical enzymatic inhibition of PDE3A.



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BAY 2666605 Signaling Pathway

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